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Compound of Interest

Compound Name: Dalazatide

Cat. No.: B12777948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to optimizing Dalazatide dosage

for maximum therapeutic benefit while minimizing potential toxicities. The following information,

compiled from preclinical and clinical studies, offers troubleshooting advice and answers to

frequently asked questions to assist researchers in their experimental design and execution.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Dalazatide?

A1: Dalazatide is a selective inhibitor of the Kv1.3 potassium channel, which is highly

expressed on effector memory T-cells (TEM). These cells are key mediators in many

autoimmune diseases. By blocking the Kv1.3 channel, Dalazatide suppresses the activation

and proliferation of these pathogenic T-cells without causing broad immunosuppression.[1] This

targeted action is intended to reduce inflammation and tissue damage associated with

autoimmune disorders.

Q2: What is a recommended starting dose for in vivo preclinical studies?

A2: Based on preclinical studies in rodent models of autoimmune diseases, effective doses

have ranged from 1 µg/kg to 100 µg/kg. For instance, in a rat model of multiple sclerosis, a

dose of 100 µg/kg administered daily or every three days significantly reduced clinical scores.

In a pristane-induced arthritis model, doses of 10 µg/kg and 100 µg/kg demonstrated efficacy.
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Therefore, a starting dose within the 10-100 µg/kg range, administered subcutaneously, is a

reasonable starting point for efficacy studies in rodents.

Q3: What doses have been tested in human clinical trials?

A3: In a Phase 1b clinical trial involving patients with plaque psoriasis, Dalazatide was

administered subcutaneously twice weekly at doses of 30 mcg and 60 mcg for four weeks.[2][3]

Q4: What are the observed adverse events in humans?

A4: The most common adverse events reported in the Phase 1b psoriasis trial were mild and

transient. These included hypoesthesia (reduced sense of touch) and paresthesia (tingling or

numbness), typically in the hands, feet, or perioral area.[4] These events were not dose-

limiting.

Q5: What is the known safety margin for Dalazatide from preclinical studies?

A5: Preclinical toxicology studies conducted in rats and cynomolgus monkeys over a six-month

period established a safety margin of 17-25 times the clinically tested doses.[1] The No

Observed Adverse Effect Level (NOAEL) was the highest dose tested in these studies,

indicating a favorable safety profile.[1]
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Issue Potential Cause Recommended Action

Lack of Efficacy in Animal

Model

Suboptimal Dosage: The

administered dose may be too

low for the specific animal

model or disease severity.

Dose Escalation: Gradually

increase the dose in

subsequent experimental

cohorts. Refer to preclinical

dose-response data for

guidance. Consider that the

doses used in the psoriasis

clinical trial were considered by

some to be "homeopathic,"

suggesting a wide therapeutic

window for dose exploration.

Inadequate Dosing Frequency:

The dosing interval may be too

long, leading to drug

concentrations falling below

the therapeutic threshold.

Adjust Dosing Schedule:

Based on the pharmacokinetic

profile of Dalazatide, consider

increasing the frequency of

administration (e.g., from every

three days to daily).

Route of Administration: The

chosen route may not provide

adequate bioavailability.

Optimize Delivery:

Subcutaneous injection has

been the primary route used in

published studies. Ensure

proper administration

technique. For other routes,

pharmacokinetic studies are

recommended to determine

bioavailability.

Unexpected Toxicity in Animal

Model

Species-Specific Sensitivity:

The chosen animal model may

have a higher sensitivity to

Dalazatide.

Review Species Selection:

Ensure the selected animal

model is appropriate and that

the Kv1.3 channel

pharmacology is comparable

to humans. Consider

conducting preliminary
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tolerability studies in a small

cohort.

Formulation Issues: The

vehicle or formulation of

Dalazatide may be contributing

to the observed toxicity.

Assess Formulation

Components: Test the vehicle

alone as a control group to rule

out any vehicle-induced

toxicity. Ensure the formulation

is stable and free of

contaminants.

Variability in Experimental

Results

Subject-Specific Factors:

Differences in animal weight,

age, or disease severity can

contribute to variability.

Standardize Experimental

Cohorts: Ensure that animals

are closely matched for weight

and age. Use a validated

disease induction model to

minimize variability in disease

severity. As observed in clinical

trials, there is a correlation

between drug exposure and

body weight, so weight-based

dosing is crucial.

Assay Performance: The

methods used to assess

efficacy or toxicity may have

inherent variability.

Validate Assays: Ensure that

all assays are properly

validated for accuracy,

precision, and reproducibility.

Include appropriate positive

and negative controls in each

experiment.

Data Presentation
Table 1: Summary of Dalazatide Dosages and Efficacy in a Phase 1b Psoriasis Clinical Trial[4]
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Dosage Group Number of Patients Dosing Regimen
Mean Reduction in
PASI Score

Placebo 4
Twice weekly SC

injection for 4 weeks
Not significant

30 mcg 10
Twice weekly SC

injection for 4 weeks
Not significant

60 mcg 10
Twice weekly SC

injection for 4 weeks

Statistically significant

(p<0.01)

Table 2: Summary of Adverse Events in a Phase 1b Psoriasis Clinical Trial[4]

Adverse Event
Placebo Group
(n=4)

30 mcg Group
(n=10)

60 mcg Group
(n=10)

Hypoesthesia 75% 80% 90%

Paresthesia 25% 70% 70%

Experimental Protocols
Phase 1b Clinical Trial in Plaque Psoriasis (Adapted
from NCT02435342)

Study Design: A randomized, double-blind, placebo-controlled study.

Participants: 24 adult patients with active plaque psoriasis.

Treatment Arms:

Dalazatide 30 mcg

Dalazatide 60 mcg

Placebo
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Administration: Subcutaneous injection into the abdominal fat pad twice weekly for a total of

9 doses.

Primary Outcome Measures:

Safety and tolerability, assessed through physical examinations, neurological

examinations, and laboratory testing.

Secondary Outcome Measures:

Clinical efficacy, assessed by Psoriasis Area and Severity Index (PASI) and Investigator

Global Assessment (IGA).

Pharmacokinetic and pharmacodynamic parameters.

Assessments:

Skin biopsies from psoriatic lesions for analysis of gene expression and immune cell

infiltration.

Blood collection for analysis of gene and protein expression, and immunophenotyping of

T-cell subsets.

Serum evaluation for anti-drug antibodies.

General Protocol for Preclinical Toxicology Studies
(Based on Good Laboratory Practice Principles)

Species Selection: Two relevant species, typically one rodent (e.g., Sprague-Dawley rat) and

one non-rodent (e.g., cynomolgus monkey).

Study Design: Single and repeat-dose toxicity studies. The duration of the repeat-dose

studies should be equivalent to or longer than the intended clinical trial duration.

Dose Levels: A minimum of three dose levels (low, mid, and high) and a control group

(vehicle). The high dose should aim to identify a maximum tolerated dose (MTD) or be a

multiple of the intended clinical exposure.
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Administration: The route of administration should be the same as the intended clinical route

(e.g., subcutaneous injection).

Parameters Monitored:

Clinical Observations: Daily cage-side observations and detailed weekly clinical

examinations.

Body Weight and Food Consumption: Measured weekly.

Clinical Pathology: Hematology, clinical chemistry, and urinalysis at baseline and

termination.

Toxicokinetics: Blood sampling at various time points to determine drug exposure (Cmax,

AUC).

Gross Pathology: Macroscopic examination of all organs at necropsy.

Histopathology: Microscopic examination of a comprehensive list of tissues from all

animals in the control and high-dose groups.
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Caption: Mechanism of action of Dalazatide on effector memory T-cells.
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Caption: General experimental workflow for Dalazatide development.
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Caption: Logical flow for troubleshooting unexpected experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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